molecular formula C12H18IN3 B6639824 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide

1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide

Cat. No.: B6639824
M. Wt: 331.20 g/mol
InChI Key: IBSBJLFAFCEUSW-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a cyclopropyl ring and a phenyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction typically takes place under mild conditions and features a wide substrate scope .

Chemical Reactions Analysis

1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thioureas, carbodiimides, and Mukaiyama’s reagent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of amines to carbodiimides can yield different guanidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide involves its interaction with molecular targets and pathways in biological systems. Guanidines are known for their high basicity, which allows them to form stable guanidinium cations at physiological pH . These cations can interact with various biological molecules, including amino acids and nucleic acids, through hydrogen bonding and electrostatic interactions . This interaction can influence the conformation and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines . Similar compounds include 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar structural features and biological activities but differ in their specific applications and properties. The unique structure of this compound, with its cyclopropyl and phenyl groups, distinguishes it from other guanidines and contributes to its specific reactivity and applications.

Properties

IUPAC Name

1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.HI/c1-15(2)12(13)14-11-8-10(11)9-6-4-3-5-7-9;/h3-7,10-11H,8H2,1-2H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSBJLFAFCEUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1CC1C2=CC=CC=C2)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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